what is the mechanism of action of DS-6051B
what is the mechanism of action of DS-6051B
An In-Depth Technical Guide to the Mechanism of Action of DS-6051b (Taletrectinib)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the mechanism of action of DS-6051b, also known as taletrectinib (AB-106).[1][2] Developed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to elucidate the core biochemical and cellular activities of this next-generation tyrosine kinase inhibitor.
Introduction: The Therapeutic Rationale for a Novel ROS1/NTRK Inhibitor
Gene fusions involving the ROS1 proto-oncogene are established oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other solid tumors.[3][4][5] First-generation tyrosine kinase inhibitors (TKIs) like crizotinib have demonstrated clinical efficacy in patients with ROS1-rearranged cancers.[3][4] However, the emergence of acquired resistance, often through secondary mutations in the ROS1 kinase domain, presents a significant clinical challenge.[3][6] The solvent-front mutation G2032R is a common mechanism of resistance to crizotinib and other next-generation ROS1 inhibitors.[3][6]
DS-6051b (taletrectinib) is a potent, selective, and orally bioavailable next-generation TKI designed to target both wild-type ROS1 and neurotrophic tyrosine receptor kinase (NTRK) fusion proteins.[1][7][8] A key feature of DS-6051b is its potent activity against crizotinib-resistant ROS1 mutations, including the G2032R solvent-front mutation.[3][7] This guide will delve into the molecular and cellular mechanisms that underpin the therapeutic potential of DS-6051b.
Biochemical Mechanism of Action: Direct Inhibition of ROS1 and NTRK Kinases
DS-6051b functions as an ATP-competitive inhibitor of ROS1 and NTRK kinases.[7] Its high affinity for the ATP-binding pocket of these kinases prevents the phosphorylation of downstream substrates, thereby abrogating their signaling functions.
Kinase Inhibitory Potency
In vitro biochemical assays have demonstrated the potent inhibitory activity of DS-6051b against recombinant ROS1 and NTRK family kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | IC50 (nM) |
| ROS1 | 0.207[7][9] |
| NTRK1 (TrkA) | 0.622[7][9] |
| NTRK2 (TrkB) | 2.28[7][9] |
| NTRK3 (TrkC) | 0.980[7][9] |
DS-6051b exhibits high selectivity for ROS1 and NTRK kinases. A kinase panel screening of 160 kinases revealed that at a concentration of 0.2 µM with 1 mM ATP, DS-6051b almost completely inhibited ACK, ALK, DDR1, and LTK, but did not strongly inhibit the other 152 kinases.[7]
Overcoming Acquired Resistance
A critical aspect of DS-6051b's mechanism is its ability to inhibit ROS1 kinases harboring mutations that confer resistance to other TKIs. Notably, it demonstrates potent activity against the G2032R solvent-front mutation, which is a major liability for crizotinib, lorlatinib, and entrectinib.[3][6] Preclinical studies have shown that DS-6051b effectively inhibits the growth of cells with crizotinib-resistant ROS1 secondary mutations, including L1951R, L2026M, and D2033N, in addition to G2032R.[4]
Cellular Mechanism of Action: Inhibition of Oncogenic Signaling and Tumor Growth
The biochemical inhibition of ROS1 and NTRK kinases by DS-6051b translates into potent anti-tumor activity at the cellular level. This is achieved through the disruption of key downstream signaling pathways that drive cell proliferation and survival.
Inhibition of Kinase Autophosphorylation and Downstream Signaling
In cellular models, DS-6051b has been shown to dose-dependently inhibit the autophosphorylation of ROS1 in U-118-MG cells and in Ba/F3 cells engineered to express CD74-ROS1.[4][7] This inhibition of the primary kinase activity leads to the suppression of downstream signaling pathways.
Figure 1: Simplified signaling pathway illustrating the inhibitory action of DS-6051b on ROS1/NTRK fusion proteins.
Inhibition of Cell Viability and Proliferation
DS-6051b has demonstrated potent growth inhibitory activity in various preclinical models. For instance, it inhibits the viability of Ba/F3 cells expressing TPM3-NTRK1 and KM12 cells with IC50 values in the range of approximately 3-20 nM.[7] Furthermore, DS-6051b induces significant growth inhibition in both wild-type and G2032R mutant ROS1-rearranged cancers in vitro.[3]
In Vivo Anti-Tumor Activity
The cellular effects of DS-6051b translate to robust anti-tumor activity in vivo. In mouse xenograft models bearing ROS1 or NTRK-rearranged cancers, oral administration of DS-6051b has been shown to induce rapid and dramatic tumor regression.[3][7] This includes models with the crizotinib-resistant G2032R mutation.[3][7] For example, in mice bearing tumors from U-118 MG cells, once-daily oral administration of DS-6051b at doses of 25-200 mg/kg resulted in significant anti-tumor activity.[7][10]
Experimental Protocols for Characterizing the Mechanism of Action
The elucidation of DS-6051b's mechanism of action relies on a suite of standard and specialized experimental techniques. Below are representative protocols.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is fundamental to determining the IC50 of an inhibitor against a specific kinase.
Methodology:
-
Reagents and Materials: Recombinant kinase (e.g., ROS1, NTRK1), kinase buffer, ATP, substrate peptide, and DS-6051b.
-
Procedure: a. Serially dilute DS-6051b to various concentrations. b. In a microplate, combine the recombinant kinase, substrate peptide, and the diluted DS-6051b in the kinase buffer. c. Initiate the kinase reaction by adding a specific concentration of ATP. d. Incubate the reaction at a controlled temperature for a defined period. e. Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay). f. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Figure 2: A generalized workflow for an in vitro kinase inhibition assay.
Cellular Autophosphorylation Assay
This assay assesses the ability of an inhibitor to block the kinase activity within a cellular context.
Methodology:
-
Cell Culture: Culture cells expressing the target kinase (e.g., U-118-MG for ROS1) to a suitable confluency.
-
Treatment: Treat the cells with varying concentrations of DS-6051b for a specified duration (e.g., 2 hours).[7]
-
Lysis: Lyse the cells to extract total protein.
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Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer to a membrane. b. Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-ROS1). c. Use a primary antibody against the total form of the kinase as a loading control. d. Apply a secondary antibody conjugated to a detectable enzyme (e.g., HRP). e. Visualize the protein bands using a suitable detection reagent and imaging system.
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Analysis: Quantify the band intensities to determine the dose-dependent inhibition of autophosphorylation.
Clinical Implications and Future Directions
Clinical trials have provided evidence of the therapeutic potential of DS-6051b in patients with advanced solid tumors harboring ROS1 or NTRK fusions.[6][11] In a Phase I study, taletrectinib was well-tolerated, with a maximum tolerated dose (MTD) established at 800 mg once daily.[6][11] The most common treatment-related adverse events were gastrointestinal in nature.[6][11]
Preliminary efficacy has been observed in patients with crizotinib-refractory ROS1-positive NSCLC, with a confirmed objective response rate of 33.3% in one cohort.[6][11] Ongoing Phase II studies, such as the TRUST trial, continue to evaluate the efficacy and safety of taletrectinib in a larger patient population, including both TKI-naïve and crizotinib-pretreated patients.[2][12]
The ability of DS-6051b to overcome the G2032R resistance mutation and its central nervous system (CNS) activity make it a promising therapeutic option for patients with ROS1-positive NSCLC, including those who have progressed on prior TKI therapies.[8][13] Further research will likely focus on identifying potential mechanisms of resistance to taletrectinib, such as the ROS1 L2086F mutation, and exploring combination therapies to further enhance its anti-tumor activity.[6]
References
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U.S. Phase I First-in-human Study of Taletrectinib (DS-6051b/AB-106), a ROS1/TRK Inhibitor, in Patients with Advanced Solid Tumors - AACR Journals. (URL: [Link])
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taletrectinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])
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The new-generation selective ROS1/NTRK inhibitor DS-6051b overcomes crizotinib resistant ROS1-G2032R mutation in preclinical models - PubMed. (URL: [Link])
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Taletrectinib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (URL: [Link])
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Taletrectinib (AB-106; DS-6051b) in metastatic non-small cell lung cancer (NSCLC) patients with ROS1 fusion: Preliminary results of TRUST. - ASCO Publications. (URL: [Link])
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U.S. Phase I First-in-human Study of Taletrectinib (DS-6051b/AB-106), a ROS1/TRK Inhibitor, in Patients with Advanced Solid Tumors - PubMed. (URL: [Link])
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Efficacy of Taletrectinib (AB-106/DS-6051b) in ROS1+ NSCLC: An Updated Pooled Analysis of U.S. and Japan Phase 1 Studies - PMC. (URL: [Link])
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Taletrectinib | C23H24FN5O | CID 72202474 - PubChem - NIH. (URL: [Link])
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The new-generation selective ROS1/NTRK inhibitor DS-6051b overcomes crizotinib resistant ROS1-G2032R mutation in preclinical models - PMC. (URL: [Link])
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First-in-human study of DS-6051b in patients (pts) with advanced solid tumors (AST) conducted in the US. - ASCO Publications. (URL: [Link])
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US phase 1 first-in-human study of taletrectinib (DS-6051b/AB-106), a ROS1/TRK inhibitor, in patients with advanced solid tumors | Clinical Cancer Research - AACR Journals. (URL: [Link])
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DS-6051b-inhibited patient-derived lung cancer cell lines with ROS1... - ResearchGate. (URL: [Link])
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Efficacy and Safety of Taletrectinib in Chinese Patients With ROS1+ Non–Small Cell Lung Cancer: The Phase II TRUST-I Study - ASCO Publications. (URL: [Link])
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Full article: TRUST-II: a global phase II study of taletrectinib in ROS1-positive non-small-cell lung cancer and other solid tumors - Taylor & Francis. (URL: [Link])
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Study of Taletrectinib for ROS1-Positive NSCLC Doses First Patient | Targeted Oncology. (URL: [Link])
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